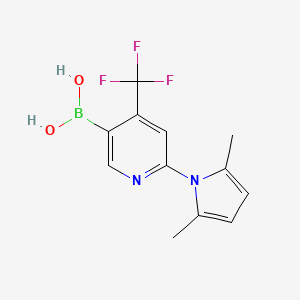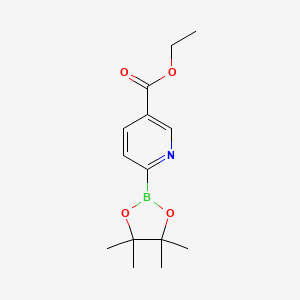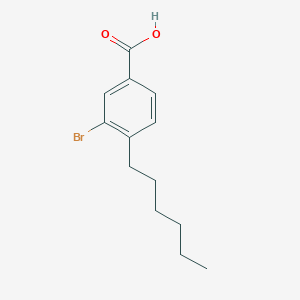
(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a pyrrole ring. The presence of the boronic acid functional group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Pyrrole Ring Formation: The pyrrole ring is formed through cyclization reactions involving appropriate starting materials.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The compound’s unique structure allows it to participate in specific molecular interactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-3-yl)boronic acid
- (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-chloropyridin-3-yl)boronic acid
- (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-fluoropyridin-3-yl)boronic acid
Uniqueness
Compared to similar compounds, (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable reagent in various applications.
Propriétés
Formule moléculaire |
C12H12BF3N2O2 |
|---|---|
Poids moléculaire |
284.04 g/mol |
Nom IUPAC |
[6-(2,5-dimethylpyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BF3N2O2/c1-7-3-4-8(2)18(7)11-5-9(12(14,15)16)10(6-17-11)13(19)20/h3-6,19-20H,1-2H3 |
Clé InChI |
RCEFEFCLQLSVOR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1C(F)(F)F)N2C(=CC=C2C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)



![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)


![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)

